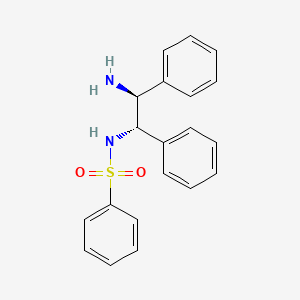

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1S,2S)-2-amino-1,2-diphenylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22-25(23,24)18-14-8-3-9-15-18/h1-15,19-20,22H,21H2/t19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFIIYNKTOHATG-PMACEKPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with (1S,2S)-2-amino-1,2-diphenylethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfide derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, sulfinamide or sulfide derivatives, and substituted aromatic compounds.

Scientific Research Applications

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.

Medicine: Investigated for its antibacterial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide exerts its effects involves the inhibition of specific enzymes, such as carbonic anhydrases. The compound binds to the active site of the enzyme, blocking its activity and thereby affecting various physiological processes. The molecular targets and pathways involved in its action are still under investigation, but its inhibitory effects on enzymes make it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The primary structural variation among analogs lies in the sulfonamide substituent, which ranges from simple aromatic systems to bulky or electron-deficient groups. Key examples include:

Physicochemical and Functional Differences

- Steric Effects : Bulky substituents (e.g., 2,4,6-triisopropyl or anthracene groups) increase steric hindrance, which is critical for enantioselective catalysis. For example, the 2,4,6-triisopropyl variant (TipsDPEN) is a licensed ligand in Takasago’s industrial processes for asymmetric hydrogenation .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in 3,5-bis(trifluoromethyl) derivatives) enhance electrophilicity and stabilize transition states in reactions like cycloadditions .

- Solubility and Stability : Fluorinated derivatives exhibit improved solubility in organic solvents and resistance to oxidative degradation, making them suitable for high-temperature reactions .

Enantiomeric Purity and Commercial Availability

Several analogs are commercially available with high enantiopurity (e.g., 95–99% ee), such as the trifluoromethanesulfonamide derivative (CAS 167316-28-1) and the 3,5-bis(trifluoromethyl) variant (CAS 313342-22-2) . Bulk pricing for research-scale quantities ranges from ¥24,000–¥105,000 per gram, depending on the substituent .

Biological Activity

N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide, also known by its various synonyms and chemical identifiers, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C29H38N2O2S

- Molecular Weight : 478.69 g/mol

- CAS Number : 247923-41-7

The biological activity of N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that compounds in the benzenesulfonamide class often inhibit enzymes or receptors involved in critical physiological processes. For instance, they may interact with calcium channels, affecting cardiovascular functions such as perfusion pressure and coronary resistance .

Cardiovascular Effects

A study evaluating the effects of various benzenesulfonamides on isolated rat hearts demonstrated that certain derivatives could significantly alter perfusion pressure and coronary resistance. Specifically, compounds similar to N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide were shown to decrease perfusion pressure in a time-dependent manner. This suggests a potential for these compounds to modulate cardiovascular responses through interactions with calcium channels .

Antibacterial Properties

Benzenesulfonamides are well-known for their antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis. Preliminary studies indicate that N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide may exhibit similar antibacterial activity due to its sulfonamide group.

Study 1: Perfusion Pressure Assessment

In an experimental design aimed at assessing the biological activity of benzenesulfonamide derivatives, researchers utilized an isolated rat heart model. The study highlighted the following findings:

| Compound | Dose (nM) | Effect on Perfusion Pressure |

|---|---|---|

| Control | - | Baseline |

| Benzenesulfonamide | 0.001 | Decreased |

| Compound 4 | 0.001 | Significant decrease |

The results indicated that Compound 4 (4-(2-aminoethyl)-benzenesulfonamide) exhibited a notable reduction in both perfusion pressure and coronary resistance compared to controls .

Study 2: Inhibition of Enzymatic Activity

Another research study focused on the interaction of N-((1S,2S)-2-Amino-1,2-diphenylethyl)benzenesulfonamide with specific enzymes involved in metabolic pathways. The compound was found to inhibit target enzymes effectively, leading to altered metabolic rates in cellular models.

Q & A

Q. Why do some studies report potent antibacterial activity while others show no effect?

- Analysis :

- Strain-Specificity : Activity against Gram-positive (e.g., S. aureus) but not Gram-negative bacteria due to outer membrane impermeability.

- Efflux Pump Interference : Co-administer efflux inhibitors (e.g., PAβN) to enhance MIC values from 128 μg/mL to 16 μg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.